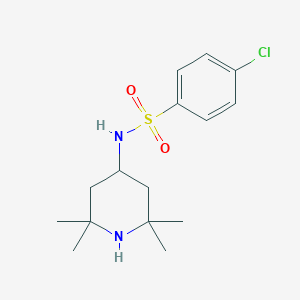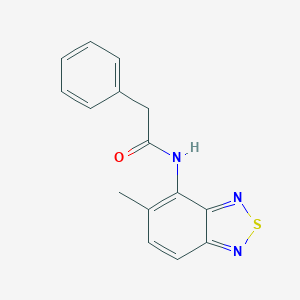
N-(4-methyl-2-pyridinyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)methanesulfonamide, also known as MMS, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MMS is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用机制
The mechanism of action of N-(4-methyl-2-pyridinyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and chemokines. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-viral activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the replication of various viruses, including influenza virus and herpes simplex virus.
实验室实验的优点和局限性
One of the advantages of N-(4-methyl-2-pyridinyl)methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(4-methyl-2-pyridinyl)methanesulfonamide is its potential toxicity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide can cause cytotoxicity in certain cell lines, and further research is needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on N-(4-methyl-2-pyridinyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)methanesulfonamide. Researchers are also investigating the potential of N-(4-methyl-2-pyridinyl)methanesulfonamide as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)methanesulfonamide in vivo, and to identify any potential drug interactions or side effects.
合成方法
The synthesis of N-(4-methyl-2-pyridinyl)methanesulfonamide involves the reaction of 4-methyl-2-pyridinamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(4-methyl-2-pyridinyl)methanesulfonamide as a white crystalline solid with a melting point of 162-165°C. The yield of the synthesis can be improved by using a solvent such as acetonitrile or chloroform.
科学研究应用
N-(4-methyl-2-pyridinyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
In addition to its anti-inflammatory properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-tumor activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
N-(4-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-8-7(5-6)9-12(2,10)11/h3-5H,1-2H3,(H,8,9) |
InChI 键 |
CMDZRBZWMPHJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
规范 SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)



![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)